Cas no 1215206-33-9 (2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid)

2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid is a fluorinated biphenyl derivative featuring a carboxylic acid functional group at the 3-position and a methyl substituent at the 4'-position of the biphenyl scaffold. The incorporation of fluorine at the 2'-position enhances the compound's electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural rigidity and polar functional groups contribute to its utility in cross-coupling reactions and as a building block for bioactive molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its precise substitution pattern allows for selective modifications, enabling tailored applications in medicinal chemistry and material science.
2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid structure
1215206-33-9 structure
商品名:2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid
CAS番号:1215206-33-9
MF:C14H11O2F
メガワット:230.23434
CID:857002
PubChem ID:53216631

2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-4-Methylbiphenyl-3-carboxylic acid
    • 3-(2-fluoro-4-methylphenyl)benzoic acid
    • 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
    • AKOS015854392
    • 2'-FLUORO-4'-METHYLBIPHENYL-3-CARBOXYLIC ACID
    • 2'-FLUORO-4'-METHYLBIPHENYL-3-CARBOXYLICACID
    • 2'-FLUORO-4'-METHYL-[1,1'-BIPHENYL]-3-CARBOXYLIC ACID
    • EN300-1585947
    • CS-0289260
    • SCHEMBL18397597
    • DB-347001
    • 1215206-33-9
    • DTXSID50681787
    • 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid
    • MDL: F180219
    • インチ: InChI=1S/C14H11FO2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
    • InChIKey: YJUVMAOSWHFUOK-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F

計算された属性

  • せいみつぶんしりょう: 230.07400
  • どういたいしつりょう: 230.07430775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • PSA: 37.30000
  • LogP: 3.49930

2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F596978-1g
2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid
1215206-33-9
1g
$1200.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F180219-1g
2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid
1215206-33-9 95%
1g
¥2415.90 2023-09-02
Enamine
EN300-1585947-5.0g
3-(2-fluoro-4-methylphenyl)benzoic acid
1215206-33-9
5g
$3562.0 2023-05-23
Enamine
EN300-1585947-0.05g
3-(2-fluoro-4-methylphenyl)benzoic acid
1215206-33-9
0.05g
$1032.0 2023-05-23
Enamine
EN300-1585947-1.0g
3-(2-fluoro-4-methylphenyl)benzoic acid
1215206-33-9
1g
$1229.0 2023-05-23
Enamine
EN300-1585947-250mg
3-(2-fluoro-4-methylphenyl)benzoic acid
1215206-33-9
250mg
$642.0 2023-09-24
Enamine
EN300-1585947-5000mg
3-(2-fluoro-4-methylphenyl)benzoic acid
1215206-33-9
5000mg
$2028.0 2023-09-24
Enamine
EN300-1585947-100mg
3-(2-fluoro-4-methylphenyl)benzoic acid
1215206-33-9
100mg
$615.0 2023-09-24
TRC
F596978-100mg
2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid
1215206-33-9
100mg
$276.00 2023-05-18
Alichem
A019108297-1g
2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid
1215206-33-9 95%
1g
$400.00 2023-09-04

2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid 関連文献

2'-Fluoro-4'-methylbiphenyl-3-carboxylic acidに関する追加情報

Comprehensive Overview of 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-33-9)

2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-33-9) is a fluorinated biphenyl derivative with significant applications in pharmaceutical and material science research. This compound, characterized by its fluoro and methyl substituents, has garnered attention due to its unique chemical properties and potential in drug discovery. Researchers are increasingly exploring its role as a building block for small-molecule inhibitors and bioconjugation strategies, aligning with the growing demand for precision medicine and targeted therapies.

The structural features of 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid make it particularly valuable in medicinal chemistry. The carboxylic acid moiety allows for easy derivatization, enabling the creation of amides, esters, and other functionalized compounds. This flexibility is crucial for optimizing drug-like properties, such as solubility and bioavailability, which are hot topics in AI-driven drug design platforms. Recent studies highlight its utility in developing kinase inhibitors, a class of therapeutics dominating oncology research pipelines.

From a synthetic perspective, the introduction of a fluoro group at the 2'-position enhances metabolic stability—a key consideration in prodrug development. This aligns with industry trends toward longer-acting pharmaceuticals, reducing dosing frequency for chronic conditions. The methyl group at the 4'-position further modulates electronic effects, influencing binding affinity in protein-ligand interactions. Such nuanced structural control addresses frequent search queries about structure-activity relationships (SAR) in drug discovery forums.

Analytical characterization of CAS 1215206-33-9 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, reflecting the pharmaceutical industry's emphasis on quality by design (QbD). These methods verify the compound's high purity (>98%), meeting stringent requirements for preclinical studies. The growing integration of machine learning in analytical chemistry has further optimized protocols for such fluorinated compounds, responding to searches about AI in chemical analysis.

In material science, the biphenyl core of 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid contributes to π-conjugated systems for organic electronics. This connects with trending research on flexible semiconductors and OLED materials, frequently searched topics in nanotechnology communities. The compound's ability to form self-assembled monolayers (SAMs) makes it relevant for surface modification applications in biosensors—a field experiencing rapid growth due to demand for point-of-care diagnostics.

Regulatory considerations for this compound emphasize its classification as a research chemical, with proper handling under standard laboratory protocols. While not classified as hazardous, its use in GMP synthesis requires documentation aligning with ICH guidelines—a common search topic among quality control professionals. The compound's stability data (typically >2 years when stored at -20°C) addresses frequent queries about chemical storage best practices in research settings.

The commercial availability of 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid through specialized chemical suppliers has expanded with the growth of custom synthesis services. This reflects broader market trends toward on-demand chemical manufacturing, particularly for pharmaceutical intermediates. Current pricing models often correlate with batch purity (ranging from 95-99%), responding to procurement officers' searches for cost-effective research chemicals.

Future research directions for CAS 1215206-33-9 may explore its potential in PROTAC technology—a breakthrough approach in targeted protein degradation. This aligns with numerous recent publications and conference presentations addressing next-generation therapeutics. Additionally, its derivatization for fluorescent probes could contribute to live-cell imaging techniques, another area receiving substantial attention in scientific literature and grant proposals.

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